molecular formula As2O6Zn3 B079696 Zinc metaarsenite CAS No. 10326-24-6

Zinc metaarsenite

Cat. No.: B079696
CAS No.: 10326-24-6
M. Wt: 279.2 g/mol
InChI Key: USWSXCHQCPHCDI-UHFFFAOYSA-L
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Description

Zinc metaarsenite is an inorganic arsenic compound with the formula typically denoted as Zn(AsO₂)₂. It is described as a white, water-soluble powder and is highly toxic via ingestion and inhalation . Unlike zinc orthoarsenate (Zn₃(AsO₄)₂·8H₂O), which is water-insoluble, this compound’s solubility contributes to its bioavailability and reactivity in biological systems . Its primary documented applications are industrial, though its toxicity profile aligns with other arsenic-based compounds used in medical research, such as sodium metaarsenite (KML001), which has been investigated for anticancer properties .

Properties

IUPAC Name

zinc;oxoarsinite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2AsHO2.Zn/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWSXCHQCPHCDI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][As]=O.[O-][As]=O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As2O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801052202
Record name Arsenenous acid zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801052202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10326-24-6
Record name Zinc meta-arsenite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arsenenous acid zinc salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801052202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINC METAARSENITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7ELR7RV4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc metaarsenite can be synthesized by dissolving arsenic trioxide (As₂O₃) in boiling water to create a solution containing approximately 4% arsenic trioxide. To this solution, a 15% zinc sulfate (ZnSO₄) solution is added, followed by the addition of sodium bicarbonate (NaHCO₃). The reaction proceeds as follows :

[ \text{ZnSO₄} + \text{As₂O₃} + 2 \text{NaHCO₃} \rightarrow \text{Zn(AsO₂)₂} + \text{Na₂SO₄} + \text{H₂O} + 2 \text{CO₂} ]

If sodium bicarbonate is added to the hot solution of arsenic trioxide, the final product will be a mixture of 80% orthoarsenite and 20% metaarsenite.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The process involves the use of industrial-grade reagents and equipment to handle the toxic nature of the compounds involved.

Chemical Reactions Analysis

Types of Reactions: Zinc metaarsenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is weakly oxidizing and can react with both strong and weak reducing agents .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced by strong reducing agents, leading to the formation of elemental zinc and arsenic compounds.

    Substitution: this compound can undergo substitution reactions with other metal salts, leading to the formation of different arsenite compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and arsenic pentoxide, while reduction may yield elemental zinc and arsenic.

Scientific Research Applications

Zinc metaarsenite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of zinc metaarsenite involves its interaction with biological molecules and cellular pathways. It exerts its effects primarily through the disruption of cellular processes and induction of oxidative stress. The compound can interact with proteins and enzymes, leading to the inhibition of their functions and causing cellular damage. The molecular targets include various enzymes involved in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Properties of Arsenic Compounds

Compound Solubility in Water Bioavailability Primary Applications Key Toxicological Mechanism
This compound Soluble High Industrial, toxicology research Mitochondrial dysfunction, ROS
Sodium metaarsenite Soluble High (oral) Anticancer therapy (Phase II) Telomerase inhibition, DNA damage
Arsenic trioxide Soluble Moderate (IV) APL treatment ROS generation, PML-RARα degradation
Sodium arsenite Soluble High Research (carcinogenesis models) Protein sulfhydryl acylation
Zinc orthoarsenate Insoluble Low Industrial Limited due to insolubility

Table 2: Clinical and Preclinical Findings

Compound Study Type Key Finding Reference
Sodium metaarsenite Phase II trial 25% response rate in hepatocellular carcinoma
Sodium metaarsenite Murine model Vascular disruption synergizes with irinotecan
Arsenic trioxide Clinical approval 70-90% remission in APL
Sodium arsenite Volunteer study Dose-dependent urinary arsenic excretion

Research Findings and Mechanisms

  • Anticancer Activity : Sodium metaarsenite (KML001) targets telomeres in cancer cells, shortening telomere length and inducing senescence . This compound’s toxicity likely shares mechanisms but lacks clinical data due to industrial focus .
  • Toxicity Pathways : Metaarsenite compounds transform into reactive intermediates that inhibit mitochondrial enzymes (e.g., succinate dehydrogenase) and uncouple oxidative phosphorylation .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing and characterizing zinc metaarsenite in laboratory settings?

  • Methodology : Synthesis of this compound typically involves stoichiometric reactions between zinc salts (e.g., zinc nitrate) and sodium metaarsenite (NaAsO₂) under controlled pH conditions. For example, sodium metaarsenite solutions are prepared by dissolving NaAsO₂ in hydrochloric acid and diluting to volume, as outlined in arsenic standard solution protocols . Characterization requires X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and Fourier-transform infrared spectroscopy (FTIR) to confirm arsenite bonding. Purity validation should follow guidelines for new compounds, including ≥95% purity via HPLC or elemental analysis .

Q. Which spectroscopic and chromatographic techniques are optimal for assessing this compound stability in aqueous solutions?

  • Methodology : Stability studies should employ UV-Vis spectroscopy to monitor dissolution kinetics and oxidation states over time. For speciation analysis, ion chromatography coupled with ICP-MS can differentiate arsenite (As³⁺) from arsenate (As⁵⁺) species. Accelerated degradation tests under varying pH (e.g., 2–12) and temperature (25–60°C) are critical, with data interpreted using Arrhenius models .

Q. What historical or comparative toxicological data exist for this compound versus other arsenicals in agricultural use?

  • Background : this compound was historically used as a pesticide but lacks modern toxicokinetic profiling. Comparative studies with sodium metaarsenite (NaAsO₂) and arsenic trioxide (As₂O₃) suggest differences in bioavailability and toxicity mechanisms. For example, sodium metaarsenite exhibits oral bioavailability and telomere-targeted cytotoxicity in leukemia models, whereas As₂O₃ shows limited efficacy in primary cancer cells . Researchers should contextualize this compound within these frameworks while addressing gaps in species-specific data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across in vitro and in vivo studies?

  • Data Contradiction Analysis : Discrepancies may arise from differences in cell line sensitivity (e.g., HL-60 vs. primary cells) or experimental conditions (e.g., dose, exposure time). For instance, sodium metaarsenite inhibits JAK/STAT and PI3K pathways in leukemia cells but activates MAPK pathways, suggesting context-dependent signaling . To address contradictions, employ orthogonal assays (e.g., RNA-seq for pathway validation) and meta-analyses to identify confounding variables like oxidative stress or metabolite interference .

Q. What experimental designs are recommended to evaluate this compound’s environmental persistence and isotopic signatures in agricultural soils?

  • Methodology : Isotope dilution analysis using lead isotopic ratios (e.g., ²⁰⁶Pb/²⁰⁷Pb) can trace anthropogenic arsenic sources in soil. Compare this compound’s isotopic profile to historical pesticides like lead arsenate and calcium arsenate. Combine this with microbial degradation assays (e.g., As-resistant bacteria) to assess bioremediation potential . Data should adhere to FAIR principles, with raw datasets archived in repositories like Zenodo .

Q. How can telomere shortening and DNA damage markers (e.g., γ-H2AX) be quantified in this compound-treated cell lines?

  • Protocol : Treat cells (e.g., HL-60) with 1–10 μM this compound for 24–72 hours. Use qPCR to measure telomerase reverse transcriptase (hTERT) expression and terminal restriction fragment (TRF) analysis for telomere length. For DNA damage, perform immunofluorescence staining for γ-H2AX foci and validate via Western blot for ATM/ATR pathway activation . Include arsenic trioxide as a negative control to isolate zinc-specific effects.

Key Considerations

  • Reproducibility : Document synthesis protocols and characterization data in supplementary materials, adhering to journal guidelines for compound validation .
  • Ethical Reporting : Disclose conflicts between in vitro efficacy and in vivo toxicity, emphasizing the need for targeted delivery systems to reduce off-target effects .
  • Interdisciplinary Collaboration : Partner with environmental chemists and clinicians to address translational gaps in this compound research .

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